molecular formula C9H7ClO B1204907 2-(chloromethyl)benzofuran CAS No. 104593-59-1

2-(chloromethyl)benzofuran

Cat. No. B1204907
Key on ui cas rn: 104593-59-1
M. Wt: 166.6 g/mol
InChI Key: LSGCBNJHZGJEEJ-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

A three-necked flask is charged with 33.2 g of 2-benzofuranylmethanol dissolved in 450 ml of anhydrous chloroform, 48.8 ml of thionyl chloride are then introduced dropwise and the temperature is raised gently to reflux and maintained for 3 hours 30 minutes. The reaction medium is then cooled and poured into 1 1 of water, and is thereafter diluted with 500 ml of dichloromethane. After settling has taken place, the organic phase is washed to neutrality and dried over anhydrous magnesium sulfate, the solvent is evaporated off and the residue is distilled under vacuum to obtain the expected compound.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
48.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10]O.S(Cl)([Cl:14])=O.O>C(Cl)(Cl)Cl.ClCCl>[Cl:14][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)CO
Step Two
Name
Quantity
48.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised gently
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled
WASH
Type
WASH
Details
the organic phase is washed to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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